Telaglenastat Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure of Parent

Properties

IUPAC Name |

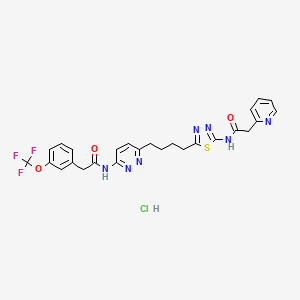

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3S.ClH/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19;/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVMURBPQFKTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C(S2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClF3N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874231-60-3 | |

| Record name | Telaglenastat hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1874231603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAGLENASTAT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33561JJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telaglenastat Hydrochloride: A Deep Dive into its Core Function and Therapeutic Potential

For Immediate Release

SOUTH SAN FRANCISCO, Calif., Nov. 13, 2025 – This technical guide provides an in-depth analysis of Telaglenastat (CB-839) Hydrochloride, a first-in-class, orally bioavailable, selective inhibitor of glutaminase 1 (GLS1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Function: Targeting Cancer Metabolism through Glutaminase Inhibition

Telaglenastat is a potent and selective inhibitor of glutaminase (GLS), a critical enzyme in cancer cell metabolism.[1][2][3] Many tumors exhibit a heightened dependence on glutamine, an amino acid that fuels various biosynthetic pathways essential for rapid cell growth and proliferation.[4][5] Glutaminase catalyzes the conversion of glutamine to glutamate, a key step that allows glutamine-derived carbon and nitrogen to enter the tricarboxylic acid (TCA) cycle and support the synthesis of lipids, nucleotides, and non-essential amino acids.[3][6] By inhibiting GLS1, Telaglenastat effectively blocks this metabolic pathway, leading to a depletion of downstream metabolites crucial for tumor cell survival and proliferation.[7] This targeted approach disrupts the bioenergetic and biosynthetic capacity of cancer cells, ultimately inducing cell stasis and, in some cases, apoptosis.[8]

The synergistic potential of Telaglenastat with other anticancer agents has been a key area of investigation. For instance, mTOR inhibitors like everolimus block glucose utilization. The combination of Telaglenastat and everolimus creates a dual blockade of two primary metabolic pathways in cancer cells—glucose and glutamine metabolism—leading to enhanced antitumor activity.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Telaglenastat.

Table 1: In Vitro Efficacy of Telaglenastat (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 49 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 26 | [8][10] |

| A549 | Non-Small Cell Lung Cancer | 26 | [3] |

| CAKI-1 | Renal Cell Carcinoma | 40 | [3] |

| HCT-116 | Colorectal Carcinoma | 28 | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | 36 | [5] |

| Endogenous GLS1 (mouse kidney) | - | 23 | [3][8] |

| Endogenous GLS1 (mouse brain) | - | 28 | [3][8] |

Table 2: Preclinical In Vivo Efficacy of Telaglenastat

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | Telaglenastat (200 mg/kg, p.o., BID) | 61% | [8] |

| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Everolimus | Significantly greater than either agent alone | [2] |

| Caki-1 (Renal Cell Carcinoma) | Telaglenastat + Cabozantinib | Significantly greater than either agent alone | [2] |

Table 3: Clinical Trial Results for Telaglenastat

| Trial Name (NCT ID) | Combination Therapy | Indication | Primary Endpoint Outcome | Reference(s) |

| ENTRATA (NCT03163667) | Telaglenastat + Everolimus | Advanced Renal Cell Carcinoma | Median PFS: 3.8 months (Tela + Eve) vs. 1.9 months (Placebo + Eve); HR: 0.64 (95% CI, 0.34-1.20); one-sided P = 0.079.[11][12][13][14] | [11][12][13] |

| CANTATA (NCT03428217) | Telaglenastat + Cabozantinib | Advanced Renal Cell Carcinoma | Did not meet primary endpoint. Median PFS: 9.2 months (Tela + Cabo) vs. 9.3 months (Placebo + Cabo); HR: 0.94 (95% CI, 0.74-1.21); P = 0.65.[1][4][6][9][15] | [1][4][6][9] |

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental procedures provide a clearer understanding of Telaglenastat's function and the methods used to evaluate it.

Caption: Mechanism of Action of Telaglenastat.

Caption: Workflow for a Glutaminase Activity Assay.

Caption: Workflow for a Clonogenic Assay.

Detailed Experimental Protocols

Glutaminase Activity Assay

This protocol is adapted from methodologies used in preclinical evaluations of Telaglenastat.[5]

Objective: To determine the in vitro inhibitory activity of Telaglenastat on glutaminase.

Materials:

-

Recombinant human glutaminase C (rHu-GAC)

-

Telaglenastat (CB-839)

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100

-

Glutamine

-

Glutamate Dehydrogenase (GDH)

-

NADP+

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of Telaglenastat in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of Telaglenastat or vehicle (DMSO) to the wells.

-

Add glutamine and GDH to the wells.

-

Initiate the reaction by adding rHu-GAC. Final reaction components typically include 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.

-

Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH by measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm every minute for 15 minutes.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the percent inhibition of glutaminase activity for each Telaglenastat concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the data to a four-parameter dose-response curve.

Cell Proliferation (Clonogenic) Assay

This protocol provides a general framework for assessing the long-term effect of Telaglenastat on the reproductive viability of cancer cells.

Objective: To determine the ability of single cells to form colonies after treatment with Telaglenastat.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Telaglenastat (CB-839)

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 6.0% v/v glutaraldehyde)

-

Staining solution (e.g., 0.5% w/v crystal violet)

Procedure:

-

Harvest and count the cells.

-

Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of Telaglenastat or vehicle control.

-

Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed in the control wells.

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding the fixation solution and incubating for 5-10 minutes at room temperature.

-

Remove the fixation solution and add the crystal violet staining solution. Incubate for at least 30 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

Western Blot Analysis

This protocol is for evaluating changes in protein expression and signaling pathways, such as the mTOR pathway, following Telaglenastat treatment.

Objective: To detect and quantify specific proteins in cell lysates after Telaglenastat treatment.

Materials:

-

Cancer cell line of interest

-

Telaglenastat (CB-839)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Telaglenastat for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

Telaglenastat Hydrochloride represents a targeted therapeutic strategy that exploits the metabolic vulnerability of cancer cells. Its ability to inhibit glutaminase and disrupt glutamine metabolism has shown promise in preclinical models and some clinical settings. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Telaglenastat and the broader field of cancer metabolism. Continued research is crucial to identify patient populations most likely to benefit from this novel agent and to optimize its use in combination with other cancer therapies.

References

- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]

- 5. Facebook [cancer.gov]

- 6. onclive.com [onclive.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. targetedonc.com [targetedonc.com]

- 15. researchgate.net [researchgate.net]

The Glutaminase Inhibitor Telaglenastat Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telaglenastat hydrochloride (CB-839) is a first-in-class, orally bioavailable, selective, and reversible small molecule inhibitor of glutaminase 1 (GLS1).[1] By targeting the metabolic dependency of many cancer cells on glutamine, Telaglenastat represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for key assays and a summary of its quantitative data are presented to support further research and development in the field of cancer metabolism.

Discovery and Rationale

The discovery of Telaglenastat was driven by the understanding that many tumor cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for energy production and biosynthesis, a phenomenon known as "glutamine addiction". Glutaminase, the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a critical node in this altered metabolic pathway.[2] Inhibition of GLS1 was therefore identified as a promising therapeutic strategy to selectively target cancer cells. Telaglenastat (CB-839) emerged from a drug discovery program aimed at identifying potent and selective GLS1 inhibitors with favorable pharmacokinetic properties for oral administration.[3]

Chemical Synthesis

This compound is a synthetic organic compound belonging to the class of phenylacetamides and thiazoles.[4] The chemical structure of Telaglenastat is N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide.[5] While a detailed, step-by-step synthesis protocol is proprietary and typically found within patents such as US8604016, a general synthetic approach can be inferred.[6] The synthesis likely involves a multi-step process culminating in the coupling of the two main heterocyclic fragments: the substituted pyridinyl-thiadiazole and the pyridazine-phenylacetamide moieties. The final step would involve the formation of the hydrochloride salt to improve its solubility and stability.

Mechanism of Action

Telaglenastat is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1), with activity against both the KGA and GAC splice variants.[1] It exhibits significantly less activity against GLS2.[1] By binding to GLS1, Telaglenastat blocks the conversion of glutamine to glutamate. This inhibition has several downstream consequences for cancer cells:

-

Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: Glutamate is a key anaplerotic substrate that replenishes the TCA cycle. Inhibition of its production leads to a reduction in TCA cycle intermediates, impairing cellular energy production (ATP).

-

Reduced Biosynthesis: Glutamate is a precursor for the synthesis of other non-essential amino acids, nucleotides, and fatty acids, all of which are crucial for rapidly proliferating cancer cells.

-

Increased Oxidative Stress: Glutamate is a component of the antioxidant glutathione (GSH). By depleting glutamate, Telaglenastat reduces GSH levels, leading to an increase in reactive oxygen species (ROS) and enhanced oxidative stress, which can trigger cell death.[7]

-

Induction of Autophagy: Telaglenastat has been shown to induce autophagy in cancer cells.[1]

The inhibition of these critical metabolic pathways ultimately leads to a cytostatic or cytotoxic effect on glutamine-dependent cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of Telaglenastat

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Recombinant Human GAC | Enzymatic Assay | 24 | [8] |

| Endogenous Glutaminase (Mouse Kidney) | Tissue Homogenate Assay | 23 | [1] |

| Endogenous Glutaminase (Mouse Brain) | Tissue Homogenate Assay | 28 | [1] |

| HCC1806 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 49 | [1] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation Assay | 26 | [1] |

| HG-3 (Chronic Lymphocytic Leukemia) | Cell Proliferation Assay | 410 | [7] |

| MEC-1 (Chronic Lymphocytic Leukemia) | Cell Proliferation Assay | 66,200 | [7] |

Table 2: Preclinical In Vivo Efficacy of Telaglenastat

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Triple-Negative Breast Cancer | 200 mg/kg, p.o., twice daily for 28 days | 61 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of Telaglenastat.

Glutaminase Activity Assay

This protocol is adapted from a coupled enzymatic assay used to measure glutaminase activity.

Materials:

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100.[9]

-

Recombinant Human Glutaminase (GAC isoform)

-

L-Glutamine

-

Glutamate Dehydrogenase (GDH)

-

Telaglenastat (CB-839) stock solution in DMSO

-

96-well microplate

-

Fluorescence plate reader (Ex340/Em460 nm)

Procedure:

-

Prepare serial dilutions of Telaglenastat in DMSO.

-

In a 96-well plate, pre-mix the inhibitor with L-glutamine and glutamate dehydrogenase in the assay buffer.

-

Initiate the reaction by adding the recombinant human glutaminase. The final reaction should contain 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.[9]

-

Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH by measuring the fluorescence at 340 nm excitation and 460 nm emission every minute for 15 minutes.[9]

-

Calculate the initial reaction velocities by fitting the first 5 minutes of the progress curve to a straight line.

-

Determine the IC50 values by fitting the inhibition curves to a four-parameter dose-response equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]

- 8. Telaglenastat (CB 839) | GLS1 inhibitor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

CB-839 (Telaglenastat): A Technical Guide to the Core of Glutaminase Inhibition

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the glutaminase inhibitor CB-839 (Telaglenastat), focusing on its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation.

Introduction to CB-839

CB-839, also known as Telaglenastat, is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3] Many cancer cells exhibit a strong dependence on the amino acid glutamine for energy production and the biosynthesis of essential macromolecules, a phenomenon often termed "glutamine addiction".[2][4][5] CB-839 exploits this metabolic vulnerability by blocking the first and critical step in glutamine utilization: the conversion of glutamine to glutamate, catalyzed by glutaminase.[1][6] By inhibiting this enzyme, CB-839 disrupts cancer cell metabolism, leading to reduced proliferation and, in some cases, cell death.[1][6] It preferentially targets the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1, showing selectivity over the liver isoform, GLS2.[3][7] Preclinical and clinical studies have explored its efficacy as a monotherapy and in combination with other anticancer agents across a range of solid and hematological malignancies.[6][8][9][10]

Mechanism of Action

CB-839 functions as a reversible, allosteric inhibitor of glutaminase 1 (GLS1).[6][7] Upon oral administration, it blocks the conversion of glutamine to glutamate within the mitochondria.[1][11] This inhibition has several downstream consequences critical to cancer cell survival:

-

TCA Cycle Depletion: The reduction in glutamate leads to a decrease in its product, α-ketoglutarate (αKG), a key intermediate that feeds into the Tricarboxylic Acid (TCA) cycle for anaplerosis.[6][12] This impairs mitochondrial oxidative phosphorylation (OxPhos) and energy production.[13]

-

Disruption of Redox Balance: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By depleting glutamate, CB-839 can compromise the cell's ability to manage oxidative stress.[6]

-

Inhibition of Biosynthesis: Glutamine-derived carbons and nitrogen are essential for the synthesis of other non-essential amino acids and nucleotides.[14] CB-839 treatment can impede these biosynthetic pathways.[12]

-

Immunomodulatory Effects: In the tumor microenvironment (TME), CB-839 can lead to an accumulation of glutamine. As glutamine is crucial for T-cell activation and proliferation, this may enhance the anti-tumor immune response.[1][13]

The following diagram illustrates the central role of glutaminase in cancer cell metabolism and the mechanism of inhibition by CB-839.

Caption: Mechanism of CB-839 action on glutamine metabolism in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of CB-839.

Table 1: Potency of CB-839 Against Glutaminase Isoforms

| Target | Source | IC50 (nM) | Reference |

| Recombinant Human GAC (rHu-GAC) | Biochemical Assay | 24 | [15] |

| Endogenous GLS1 | Mouse Kidney Homogenate | 23 | [3][7][16] |

| Endogenous GLS1 | Mouse Brain Homogenate | 28 | [3][7][16] |

| Endogenous GLS2 | Mouse Liver Homogenate | >1000 | [3][7] |

Table 2: Antiproliferative Activity (IC50) of CB-839 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 20-55 / 49 | [3][15] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 26 | [3] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 6 / 26 / 40 | [7] |

| CAKI-1 | Renal Cell Carcinoma (RCC) | 40 | [7] |

| HCT-116 | Colorectal Cancer | 28 | [15] |

| PC3 | Prostate Cancer | 481 | [17] |

| LNCaP | Prostate Cancer | >1000 | [17] |

Table 3: Metabolic Effects of CB-839 Treatment in Glioblastoma Cells

| Cell Line | Metabolite | Fold Change vs. Control | Reference |

| T98G | Glutamate | 0.02 - 0.2 | [12][18] |

| T98G | α-Ketoglutarate | 0.02 - 0.2 | [12][18] |

| T98G | Fumarate | 0.02 - 0.2 | [12][18] |

| T98G | Malate | 0.02 - 0.2 | [12][18] |

| T98G | Aspartate | 0.02 - 0.2 | [12][18] |

| LN229 | Key TCA Metabolites | 0.1 - 0.5 | [12][18] |

| U87MG | Key TCA Metabolites | 0.2 - 0.5 | [12][18] |

Table 4: In Vivo Efficacy of CB-839 in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| TNBC | HCC1806 | 200 mg/kg, p.o., BID | 61 | [15] |

| Breast Cancer | JIMT-1 | 200 mg/kg, p.o., BID | 54 | [15] |

| Breast Cancer | JIMT-1 | 200 mg/kg CB-839 + 10 mg/kg Paclitaxel | 100 | [15] |

| Head & Neck | CAL-27 | CB-839 + Ionizing Radiation | Significant reduction vs. monotherapies |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CB-839.

Experimental Workflow

A typical preclinical evaluation of a metabolic inhibitor like CB-839 follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.

Caption: Standard workflow for the preclinical evaluation of CB-839.

Glutaminase (GLS) Activity Assay

This assay measures the enzymatic activity of glutaminase and its inhibition by compounds like CB-839.

-

Principle: Glutaminase activity is determined by measuring the rate of glutamate production from the substrate glutamine. The produced glutamate is then used in a coupled enzymatic reaction with glutamate dehydrogenase (GDH), which reduces NAD+ to NADH or NADP+ to NADPH. The increase in NADH/NADPH is monitored by absorbance or fluorescence.[15][19][20] Alternatively, a colorimetric probe can be used that reacts with an intermediate of the coupled reaction to produce a measurable color change.[19][20]

-

Protocol Outline:

-

Sample Preparation: Prepare recombinant human GAC (rHu-GAC) or tissue/cell lysates in an appropriate assay buffer.[15] For cell lysates, homogenize cells (e.g., 4 x 10^5) or tissue (e.g., 10 mg) in assay buffer on ice, centrifuge to clear debris, and determine protein concentration.

-

Reaction Setup: In a 96-well plate, add the assay buffer (e.g., 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA), glutamine (e.g., 10 mM), GDH (e.g., 6 units/mL), and NADP+ (e.g., 2 mM).[15][21]

-

Inhibitor Addition: Add serial dilutions of CB-839 (or vehicle control, e.g., DMSO) to the wells and pre-incubate with the enzyme for a defined period (e.g., 1 hour) to account for the slow-on/slow-off kinetics.[6][22]

-

Initiate Reaction: Initiate the reaction by adding the glutaminase enzyme source (e.g., 2 nM rHu-GAC).[21]

-

Measurement: Monitor the generation of NADPH by measuring fluorescence (Ex 340 nm / Em 460 nm) kinetically over 15 minutes using a plate reader.[15][21]

-

Data Analysis: Calculate the initial reaction velocities. Plot the percent activity against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.[21]

-

Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)

These assays assess the effect of CB-839 on cancer cell proliferation and survival.

-

Principle:

-

MTT Assay: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, primarily via mitochondrial dehydrogenases. The amount of formazan, solubilized by a solvent, is proportional to the number of viable cells and is quantified by measuring absorbance.[23][24][25]

-

CellTiter-Glo® Assay: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.[6]

-

-

Protocol Outline (General):

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

-

Compound Treatment: Treat cells with a range of CB-839 concentrations (e.g., 0.1 nM to 1000 nM) or vehicle control.[3]

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.[3][6][26]

-

Reagent Addition & Measurement:

-

For MTT: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 1-4 hours. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read absorbance at ~570 nm.[24][25]

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, mix, and incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure luminescence with a plate reader.[6]

-

-

Data Analysis: Normalize the readings to the vehicle-treated control wells and plot cell viability against drug concentration to calculate the IC50 value.[6]

-

Metabolite Analysis by LC/MS

This method provides a detailed view of the metabolic changes induced by CB-839.

-

Principle: Liquid Chromatography-Mass Spectrometry (LC/MS) is used to separate, identify, and quantify small molecules (metabolites) from a biological sample. This allows for the precise measurement of changes in the levels of glutamine, glutamate, and downstream TCA cycle intermediates.[6][12]

-

Protocol Outline:

-

Cell Culture and Treatment: Culture cells to a desired confluency and treat with CB-839 (e.g., 1 µM) or vehicle for a specified time (e.g., 4 to 24 hours).[6]

-

Metabolite Extraction: Quickly wash the cells with ice-cold saline to remove external medium. Quench metabolism and extract intracellular metabolites by adding a cold solvent, typically 80% methanol.[6]

-

Sample Preparation: Scrape the cells, collect the extract, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

-

LC/MS Analysis: Inject the metabolite extract into an LC/MS system. Metabolites are separated by the liquid chromatography column and then detected and quantified by the mass spectrometer.

-

Data Analysis: Identify and quantify metabolites by comparing their mass-to-charge ratio and retention time to known standards. Analyze the data to determine the relative changes in metabolite levels between treated and untreated samples.[6][12] For isotope tracing experiments, cells are cultured with labeled substrates (e.g., U-13C-labeled glutamine) to track the fate of specific atoms through metabolic pathways.[12]

-

In Vivo Xenograft Tumor Studies

These studies evaluate the anti-tumor efficacy of CB-839 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with CB-839, and tumor growth is monitored over time to assess the drug's efficacy.[3][6]

-

Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., HCC1806) into the flank of female nu/nu mice.[3]

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, CB-839). Administer CB-839 orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily) for a defined period (e.g., 28 days).[3]

-

Monitoring: Measure tumor volume (e.g., with calipers) and body weight two to three times per week.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the vehicle control group. Tumors can be further analyzed for pharmacodynamic markers (e.g., metabolite levels) to confirm target engagement in vivo.[6]

-

References

- 1. Facebook [cancer.gov]

- 2. actionkidneycancer.org [actionkidneycancer.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Clinical Trial Details [gisttrials.org]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. actionkidneycancer.org [actionkidneycancer.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

- 13. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 16. apexbt.com [apexbt.com]

- 17. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Adjustments following Glutaminase Inhibition by CB-839 in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. msesupplies.com [msesupplies.com]

- 20. bmrservice.com [bmrservice.com]

- 21. selleckchem.com [selleckchem.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. texaschildrens.org [texaschildrens.org]

Telaglenastat Hydrochloride: A Deep Dive into its Role in Glutamine Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Telaglenastat hydrochloride, also known as CB-839, is a first-in-class, orally bioavailable, selective, and reversible inhibitor of glutaminase 1 (GLS1).[1][2] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutamine metabolism.[2][3] Many cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction."[4][5] This reliance stems from the need for glutamine-derived metabolites to fuel the tricarboxylic acid (TCA) cycle for energy production, support macromolecule synthesis, and maintain redox balance through glutathione production.[6][7][8] By inhibiting GLS1, telaglenastat disrupts these vital cellular processes, leading to anti-tumor effects in various preclinical models and showing promise in clinical trials.[9][10] This technical guide provides an in-depth overview of the mechanism of action of telaglenastat, its impact on glutamine metabolism, and detailed protocols for key experimental assays used in its evaluation.

Mechanism of Action

Telaglenastat is a potent and selective non-competitive inhibitor of GLS1, targeting both the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1][11] It exhibits significantly less activity against glutaminase 2 (GLS2).[1] The inhibition of GLS1 by telaglenastat blocks the production of glutamate from glutamine.[2][8] This blockade has several downstream consequences for cancer cells:

-

TCA Cycle Anaplerosis Inhibition: By reducing the glutamate pool, telaglenastat limits the entry of glutamine-derived carbon into the TCA cycle in the form of α-ketoglutarate (α-KG).[1] This depletion of TCA cycle intermediates impairs cellular respiration and energy production.

-

Redox Imbalance: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting glutamate production, telaglenastat can lead to decreased GSH levels, resulting in increased oxidative stress and cellular damage.[12]

-

Inhibition of Biosynthesis: Glutamine-derived nitrogen and carbon are essential for the synthesis of nucleotides and other amino acids. Telaglenastat's disruption of glutamine metabolism can therefore impede the production of building blocks necessary for cell growth and proliferation.

The antitumor activity of telaglenastat has been demonstrated in a variety of cancer models, including triple-negative breast cancer, renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC).[6][7][11]

Quantitative Data

The following tables summarize the in vitro potency of telaglenastat across various cancer cell lines and its enzymatic inhibitory activity.

Table 1: In Vitro Antiproliferative Activity of Telaglenastat (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Endogenous Glutaminase (Mouse Kidney) | - | 23 | [2] |

| Endogenous Glutaminase (Mouse Brain) | - | 28 | [2] |

| Recombinant Human GAC | - | 24 | [11][13] |

| A549 | Non-Small Cell Lung Cancer | 26 | [2] |

| HCC1806 | Triple-Negative Breast Cancer | 49-100 | [13][14] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [14] |

| CAKI-1 | Renal Cell Carcinoma | 40 | [13] |

| HCT116 | Colorectal Cancer | 28 | [13] |

Table 2: Impact of Telaglenastat on Glutamine Metabolism

| Cell Line/Model | Treatment | Change in Glutamine | Change in Glutamate | Change in Downstream Metabolites | Reference |

| Melanoma Patient-Derived Cell Lines | 1 µM Telaglenastat | - | Up to 80% decrease in consumption | - | [1] |

| RCC Cell Lines | Telaglenastat | Decreased consumption | Decreased production | Decreased glutathione, malate, aspartate | [7] |

| Platelets (Clinical Trial) | Telaglenastat | Significant increase in plasma | - | >90% GLS inhibition at >300 nmol/L plasma exposure | [6] |

| Tumor Biopsies (Clinical Trial) | Telaglenastat | - | - | >75% tumoral GLS inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of telaglenastat.

GLS1 Inhibition Assay (Coupled Enzymatic Assay)

This assay measures the activity of GLS1 by coupling the production of glutamate to the reduction of NADP+ by glutamate dehydrogenase (GDH).

Materials:

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin (BSA), 1 mM DTT, 0.01% Triton X-100.

-

Recombinant Human GAC (rHu-GAC)

-

Glutamine

-

Glutamate Dehydrogenase (GDH)

-

NADP+

-

Telaglenastat (CB-839)

-

96-well black microplate

-

Plate reader with fluorescence detection (Ex340/Em460 nm)

Procedure:

-

Prepare a 3x inhibitor solution by pre-mixing telaglenastat (at various concentrations) with glutamine and GDH in the assay buffer.

-

Initiate the reaction by adding rHu-GAC to the inhibitor solution in the microplate wells. The final reaction should contain 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.

-

Monitor the generation of NADPH by measuring the fluorescence at an excitation of 340 nm and an emission of 460 nm every minute for 15 minutes.

-

Convert the relative fluorescence units (RFU) to NADPH concentration using a standard curve.

-

Calculate the initial reaction velocities by fitting the first 5 minutes of each progress curve to a straight line.

-

Determine the IC50 value by fitting the inhibition curves to a four-parameter dose-response equation.[7]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Telaglenastat (CB-839)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of telaglenastat for the desired incubation period (e.g., 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add MTS solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][15]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as GLS1, in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GLS1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

Metabolic Flux Analysis

This technique uses stable isotope tracers (e.g., 13C-labeled glutamine) to trace the fate of metabolites through metabolic pathways.

Materials:

-

Cell culture medium with and without the labeled substrate

-

13C-labeled glutamine

-

Telaglenastat (CB-839)

-

LC-MS or GC-MS system for metabolite analysis

-

Metabolic flux analysis software

Procedure:

-

Culture cells in a medium containing 13C-labeled glutamine in the presence or absence of telaglenastat.

-

Harvest the cells and extract intracellular metabolites at different time points.

-

Analyze the isotopic labeling patterns of key metabolites (e.g., glutamate, TCA cycle intermediates) using mass spectrometry.

-

Use metabolic flux analysis software to calculate the rates of metabolic reactions (fluxes) based on the labeling data and a metabolic network model.[18][19][20]

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on glutamine metabolism. Its selective inhibition of GLS1 effectively disrupts key metabolic pathways essential for tumor cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting glutamine metabolism in cancer. The continued investigation of telaglenastat, both as a monotherapy and in combination with other anticancer agents, holds the potential to improve outcomes for patients with a variety of malignancies.

References

- 1. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. onclive.com [onclive.com]

- 9. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. CTNI-23. PRELIMINARY SAFETY AND PHARMACOKINETICS DATA FOR A PHASE 1B TRIAL OF TELAGLENASTAT IN COMBINATION WITH RADIATION THERAPY AND TEMOZOLOMIDE IN PATIENTS WITH IDH-MUTANT GRADE 2/3 ASTROCYTOMA (NCI-10218) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

- 14. Telaglenastat | CymitQuimica [cymitquimica.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 13C metabolic flux analysis at a genome-scale - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of Telaglenastat Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Telaglenastat Hydrochloride (CB-839), a first-in-class, orally bioavailable inhibitor of glutaminase 1 (GLS1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the compound's characteristics, synthesis, and analysis.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the KGA (kidney-type glutaminase) and GAC (glutaminase C) splice variants of GLS1.[1] Its inhibitory action disrupts cancer cell metabolism, leading to antitumor activity. The hydrochloride salt form enhances the compound's solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of Telaglenastat and its Hydrochloride Salt

| Property | Telaglenastat (Free Base) | This compound | Source(s) |

| IUPAC Name | N-[5-[4-[6-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]-3-pyridazinyl]butyl]-1,3,4-thiadiazol-2-yl]-2-pyridineacetamide | 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride | [2][3] |

| Synonyms | CB-839 | CB-839 Hydrochloride | [2][3] |

| CAS Number | 1439399-58-2 | 1874231-60-3 | [2][3] |

| Molecular Formula | C26H24F3N7O3S | C26H25ClF3N7O3S | [2][3] |

| Molecular Weight | 571.57 g/mol | 608.04 g/mol | [2][3] |

| Appearance | Solid powder | To be determined | [4] |

| Melting Point | Not available | Not available | |

| pKa (Predicted) | Strongest Acidic: 6.94, Strongest Basic: 4.33 | Not available | |

| Solubility | Water: Insoluble (<1 mg/mL) DMSO: 100 mg/mL (174.95 mM) Ethanol: Insoluble | Water: 0.00151 mg/mL (predicted) | [4][5][6][7] |

| Storage | Powder: -20°C (2 years) In DMSO: -80°C (6 months) | Dry, dark at 0-4°C (short term) or -20°C (long term) | [4][8] |

Mechanism of Action

Telaglenastat functions by inhibiting glutaminase, a key enzyme in the metabolic pathway that converts glutamine to glutamate.[1][6][9] This process is crucial for many cancer cells, which rely on glutamine as a primary source of carbon for the TCA cycle and for the synthesis of essential molecules. By blocking this pathway, Telaglenastat effectively starves cancer cells of the necessary building blocks for proliferation and survival.

Experimental Protocols

Synthesis of Telaglenastat

The synthesis of Telaglenastat is detailed in patent US8604016B2, where it is designated as compound 670. The following is a summarized multi-step synthesis protocol based on the procedures described in the patent.

Step-by-step synthesis (conceptual):

-

Amide Coupling: A substituted phenylacetic acid is coupled with a substituted pyridazine derivative. This is a standard amide bond formation reaction, likely employing coupling agents such as HATU or EDC/HOBt in a suitable aprotic solvent like DMF or DCM.

-

Alkylation: The resulting intermediate undergoes an alkylation reaction to introduce the butyl linker. This typically involves a Williamson ether synthesis-like reaction with a bifunctional linker.

-

Thiadiazole Formation: The precursor is then cyclized to form the 1,3,4-thiadiazole ring. This can be achieved by reacting with a thiocarbonyl source, such as thiosemicarbazide, followed by cyclization.

-

Final Amide Coupling: The thiadiazole intermediate is then coupled with 2-pyridineacetic acid to form the final Telaglenastat molecule.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure compound.

-

Salt Formation: To obtain this compound, the free base is treated with a solution of hydrochloric acid in a suitable solvent like ether or isopropanol, followed by precipitation or crystallization of the salt.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the chromophores in the molecule).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

¹H NMR: Expected signals would include aromatic protons from the phenyl, pyridine, and pyridazine rings, methylene protons from the butyl linker and acetamide groups, and amide protons.

-

¹³C NMR: Expected signals would correspond to the carbons of the aromatic rings, the thiadiazole ring, the carbonyl groups of the amides, and the aliphatic carbons of the butyl linker.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Expected [M+H]⁺: For the hydrochloride salt, the protonated molecule of the free base would be observed at m/z 572.17.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which would likely involve cleavages of the amide bonds and the butyl linker, providing further structural confirmation.

Biological Assays

Glutaminase Inhibition Assay:

The inhibitory activity of Telaglenastat against GLS1 can be determined using a coupled-enzyme assay.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD⁺.

-

Enzyme and Substrate: Add recombinant human GLS1 enzyme and its substrate, L-glutamine.

-

Coupling Enzyme: Include glutamate dehydrogenase, which converts the product glutamate to α-ketoglutarate and reduces NAD⁺ to NADH.

-

Inhibitor: Add varying concentrations of this compound.

-

Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH over time using a spectrophotometer.

-

IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay:

The anti-proliferative effect of Telaglenastat on cancer cell lines can be assessed using assays such as the MTT or CellTiter-Glo assay.

-

Cell Seeding: Plate cancer cells (e.g., triple-negative breast cancer cell lines known to be glutamine-dependent) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to the manufacturer's protocol.

-

Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

GI₅₀/IC₅₀ Calculation: Determine the concentration of Telaglenastat that causes 50% inhibition of cell growth.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with key experimental methodologies. For further detailed information, researchers are encouraged to consult the referenced patents and scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. telaglenastat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. L-Glutaminase Synthesis by Marine Halomonas meridiana Isolated from the Red Sea and Its Efficiency against Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. CN106860460A - Applications of the glutaminase inhibitor C B 839 in the medicine for preparing treatment estrogen sensitive type carcinoma of endometrium - Google Patents [patents.google.com]

- 8. pharmtech.com [pharmtech.com]

- 9. medchemexpress.com [medchemexpress.com]

Telaglenastat Hydrochloride: A Technical Guide to its Target Enzyme and Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telaglenastat hydrochloride, also known as CB-839, is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1).[1][2][3] As a selective and reversible inhibitor, Telaglenastat targets a key metabolic vulnerability in a variety of cancers, making it a promising agent in oncology research and development.[1][4] This technical guide provides an in-depth overview of Telaglenastat's target enzyme, its mechanism of action within the glutaminolysis pathway, and detailed experimental protocols for its evaluation.

Target Enzyme: Glutaminase 1 (GLS1)

The primary molecular target of Telaglenastat is glutaminase 1 (GLS1) , a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate.[5][6][7] This reaction is the initial and rate-limiting step in glutaminolysis, a metabolic pathway crucial for the survival and proliferation of many cancer cells.[5][8] GLS1 has two major splice variants, kidney-type glutaminase (KGA) and glutaminase C (GAC), both of which are inhibited by Telaglenastat.[1][2][3] Notably, Telaglenastat exhibits greater selectivity for GLS1 over its isoform, glutaminase 2 (GLS2).[1][2][3]

The Glutaminolysis Pathway and Telaglenastat's Mechanism of Action

Many tumors exhibit a heightened dependence on glutamine as a carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of macromolecules, and maintain redox balance.[4][8][9] By inhibiting GLS1, Telaglenastat blocks the conversion of glutamine to glutamate, thereby disrupting these critical cellular processes.[8][10] This leads to a depletion of downstream metabolites, including alpha-ketoglutarate, which is essential for replenishing the TCA cycle (anaplerosis).[10][11] The inhibition of this pathway ultimately impairs tumor cell growth and can induce apoptosis.[4][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 1874231-60-3|DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase 1 Trial of MLN0128 (sapanisertib) and CB-839 HCl (telaglenastat) in Advanced NSCLC Patients (NCI 10327): Rationale and Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Telaglenastat | C26H24F3N7O3S | CID 71577426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

Telaglenastat Hydrochloride: A Technical Guide to a First-in-Class GLS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telaglenastat hydrochloride (formerly CB-839) is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1), a critical enzyme in cancer cell metabolism. By targeting the conversion of glutamine to glutamate, Telaglenastat disrupts a key metabolic pathway that fuels the growth and proliferation of many tumors. This technical guide provides an in-depth overview of Telaglenastat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and survival. One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction". Glutaminase 1 (GLS1) is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support energy production and the synthesis of essential biomolecules.[1][2] this compound is a first-in-class, selective, and reversible inhibitor of GLS1, representing a novel therapeutic strategy that targets this metabolic vulnerability in cancer.[3][4]

Chemical Structure:

-

Compound Name: this compound (CB-839 Hydrochloride)

-

Chemical Formula: C₂₆H₂₄F₃N₇O₃S[5]

-

Molecular Weight: 571.57 g/mol [5]

-

CAS Number: 1439399-58-2 (free base)[5]

Mechanism of Action

Telaglenastat is an allosteric inhibitor that binds to a site on the GLS1 tetramer, leading to the formation of a stable but inactive enzyme complex.[6] This selective inhibition of GLS1 blocks the conversion of glutamine to glutamate, thereby depleting the intracellular pool of glutamate and its downstream metabolites.[7] This disruption of glutaminolysis has several key downstream effects on cancer cells:

-

Inhibition of the TCA Cycle: By reducing the supply of α-ketoglutarate derived from glutamine, Telaglenastat impairs the TCA cycle, leading to decreased mitochondrial respiration and ATP production.[8][9]

-

Reduced Biosynthesis: The building blocks for nucleotides, non-essential amino acids, and glutathione are derived from glutamine metabolism. Telaglenastat treatment can therefore limit the synthesis of these crucial molecules.[6]

-

Induction of Autophagy: In some cellular contexts, Telaglenastat has been shown to induce autophagy.[3][4]

The following diagram illustrates the central role of GLS1 in glutamine metabolism and the point of inhibition by Telaglenastat.

Caption: Mechanism of Telaglenastat (CB-839) action on the glutamine metabolism pathway.

Quantitative Data

The efficacy of Telaglenastat has been quantified in various preclinical models. The following tables summarize its inhibitory activity against GLS1 and its anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro GLS1 Inhibition

| Target | Assay Condition | IC₅₀ (nM) | Reference(s) |

| Recombinant Human GAC | Cell-free assay | 24 | [10] |

| Endogenous Mouse Kidney GLS1 | Tissue homogenate | 23 | [3][4] |

| Endogenous Mouse Brain GLS1 | Tissue homogenate | 28 | [3][4] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| HCC1806 | Triple-Negative Breast Cancer | 49 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [3] |

| HCT116 | Colorectal Cancer | 110 | [4] |

| A427 | Lung Cancer | 9 | [6] |

| A549 | Lung Cancer | 27 | [6] |

| H460 | Lung Cancer | 217 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Telaglenastat.

GLS1 Inhibition Assay (Coupled Enzyme Assay)

This assay measures the activity of GLS1 by coupling the production of glutamate to the generation of a fluorescent signal.

Principle: Glutaminase (GLS1) converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NADP⁺ to NADPH, which is fluorescent. The rate of NADPH production is proportional to GLS1 activity.

Materials:

-

Recombinant human GLS1 (rHu-GAC)

-

Telaglenastat (CB-839)

-

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K₂HPO₄, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100[10]

-

Glutamine solution

-

Glutamate Dehydrogenase (GDH)

-

NADP⁺ solution

-

NADPH standard

-

384-well black plates

-

Fluorescence plate reader (Ex 340 nm / Em 460 nm)

Procedure:

-

Prepare a serial dilution of Telaglenastat in DMSO.

-

In a 384-well plate, add the Telaglenastat dilutions.

-

Prepare a reaction mixture containing glutamine and GDH in the assay buffer.

-

Add the reaction mixture to the wells containing Telaglenastat.

-

Initiate the reaction by adding rHu-GAC to each well. Final concentrations should be approximately 2 nM rHu-GAC, 10 mM glutamine, and 6 units/mL GDH.[10]

-

Immediately place the plate in a fluorescence plate reader and monitor the generation of NADPH (Ex 340 nm / Em 460 nm) every minute for 15 minutes.[10]

-

Create an NADPH standard curve to convert relative fluorescence units (RFU) to NADPH concentration.

-

Calculate the initial reaction velocities by fitting the linear portion of the progress curves.

-

Plot the percent inhibition against the logarithm of the Telaglenastat concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the GLS1 enzymatic inhibition assay.

Cell Viability Assay

This assay determines the effect of Telaglenastat on the proliferation and viability of cancer cells.

Principle: CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Telaglenastat (CB-839)

-

96-well clear bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of Telaglenastat in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Telaglenastat. Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours (or other desired time points).[10]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Metabolic Flux Analysis using ¹³C-labeled Glutamine

This technique traces the metabolic fate of glutamine within the cell to understand how Telaglenastat alters metabolic pathways.

Principle: Cells are cultured with ¹³C-labeled glutamine. The incorporation of ¹³C into downstream metabolites is measured by mass spectrometry. By analyzing the mass isotopomer distribution, the relative flux through different metabolic pathways can be determined.

Materials:

-

Cancer cell lines

-

Culture medium deficient in glutamine

-

[U-¹³C₅]-Glutamine (or other specifically labeled glutamine)

-

Telaglenastat (CB-839)

-

Methanol, water, and chloroform for metabolite extraction

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells in the presence or absence of Telaglenastat for a specified period.

-

Replace the standard medium with a medium containing [U-¹³C₅]-Glutamine and continue the culture for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.

-

Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

-

Extract the intracellular metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).[11]

-

Collect the cell extracts and centrifuge to pellet cellular debris.

-

Analyze the supernatant containing the metabolites by LC-MS to determine the mass isotopomer distributions of key metabolites in the glutamine pathway and TCA cycle (e.g., glutamate, α-ketoglutarate, malate, citrate, aspartate).

-

Correct the raw data for natural isotope abundance.

-

Use metabolic flux analysis software to calculate the relative metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

Caption: General workflow for ¹³C-metabolic flux analysis.

Signaling and Metabolic Pathways

Telaglenastat's primary effect is on the glutamine metabolism pathway, which is intricately linked to other central metabolic and signaling pathways in cancer cells. The inhibition of GLS1 leads to a metabolic shift, forcing cancer cells to rely more on alternative pathways, such as glycolysis, for energy and biosynthesis.[9]

The diagram below illustrates the interconnectedness of these pathways.

Caption: Interplay of glutaminolysis and glycolysis in cancer cell metabolism.

Conclusion

This compound is a promising therapeutic agent that targets a key metabolic vulnerability of many cancers. Its high selectivity for GLS1 allows for the potent disruption of glutamine metabolism, leading to anti-proliferative effects in a variety of preclinical models. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this first-in-class GLS1 inhibitor. Further investigation into the synergistic potential of Telaglenastat with other anti-cancer therapies is warranted and holds promise for future clinical applications.[7]

References

- 1. onclive.com [onclive.com]

- 2. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Telaglenastat Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of Telaglenastat (CB-839) Hydrochloride, a potent and selective inhibitor of glutaminase (GLS1). The following sections offer step-by-step methodologies for an enzymatic inhibition assay, a cell viability assay, and a metabolite analysis, along with data presentation and visualizations to facilitate experimental design and data interpretation.

Introduction

Telaglenastat Hydrochloride is a first-in-class, orally bioavailable small molecule inhibitor of glutaminase 1 (GLS1), targeting the kidney-type (KGA) and glutaminase C (GAC) splice variants.[1] By blocking the conversion of glutamine to glutamate, Telaglenastat disrupts a key metabolic pathway that many cancer cells rely on for energy production and biosynthesis.[2] Dysregulated metabolism is a hallmark of cancer, and the dependence of various tumors on glutamine presents a therapeutic vulnerability.[3] These protocols are designed to enable researchers to investigate the biochemical and cellular effects of Telaglenastat in vitro.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Telaglenastat across various experimental systems.

Table 1: Enzyme Inhibition

| Target | Inhibitor | IC50 (nM) | Assay Conditions |

| Recombinant Human GAC | Telaglenastat (CB-839) | 24 | Cell-free enzymatic assay.[4] |

| Endogenous Glutaminase (Mouse Kidney) | Telaglenastat (CB-839) | 23 | Cell-free enzymatic assay.[1] |

| Endogenous Glutaminase (Mouse Brain) | Telaglenastat (CB-839) | 28 | Cell-free enzymatic assay.[1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.033 | 6 days[4] |

| HT1080 | Fibrosarcoma | 44.38 | 48 hours[1][5] |

| A549 | Lung Carcinoma | 0.026 | Not Specified[5] |

| Caki-1 | Renal Cell Carcinoma | 0.04 | Not Specified[5] |

| HCT116 | Colorectal Carcinoma | 0.028 | Not Specified[5] |

| HCC1806 | Triple-Negative Breast Cancer | 0.1 | 72 hours[4][5] |

Signaling Pathway

Telaglenastat targets a critical node in cancer cell metabolism. The diagram below illustrates the inhibition of glutaminase and its downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. onclive.com [onclive.com]

- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]

Application Notes and Protocols: Xenograft Studies Using Telaglenastat Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: Telaglenastat (formerly CB-839) is a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase (GLS).[1][2][3][4] Many cancer cells exhibit a high dependency on glutamine for energy production and biosynthesis, making GLS a critical enzyme for their proliferation and survival.[1][5][6] Telaglenastat blocks the conversion of glutamine to glutamate, the first step in glutamine metabolism, thereby disrupting the tricarboxylic acid (TCA) cycle and other vital cellular processes.[1][5][6] Preclinical xenograft studies have demonstrated its anti-tumor activity, both as a monotherapy and in combination with other anticancer agents, across a range of solid tumors including renal cell carcinoma (RCC), triple-negative breast cancer (TNBC), and non-small cell lung cancer (NSCLC).[1][5][7][8][9] These application notes provide an overview of the mechanism, key quantitative data from various xenograft models, and detailed protocols for conducting similar preclinical studies.

Mechanism of Action

Telaglenastat targets the metabolic reprogramming inherent in many tumor types. By inhibiting glutaminase, it leads to a decrease in intracellular glutamate and its downstream metabolites, such as the TCA cycle intermediate malate and the antioxidant glutathione.[1] This dual impact on energy production and redox balance contributes to its anti-proliferative effects. In combination with signal transduction inhibitors that often target glucose metabolism (e.g., mTOR or VEGFR inhibitors), Telaglenastat can induce a synergistic anti-tumor response by simultaneously blocking two major metabolic pathways utilized by cancer cells.[1][2]

Caption: Telaglenastat inhibits glutaminase, blocking glutamine to glutamate conversion.

Quantitative Data from Xenograft Studies

The efficacy of Telaglenastat has been evaluated in numerous xenograft models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key findings.

Table 1: Efficacy of Telaglenastat Monotherapy in Xenograft Models

| Cancer Type | Cell Line | Xenograft Model | Telaglenastat Dose | Key Outcome | Reference |

| Renal Cell Carcinoma (RCC) | Caki-1 | Mouse | 200 mg/kg, BID, oral | Slower tumor growth rate compared to vehicle. | [1] |

| Head & Neck (HNSCC) | HN5 | Mouse | 200 mg/kg, BID, oral | Tumor volume was 94.9% of vehicle-treated tumors on day 25. | [10] |

| Breast Cancer (TNBC) | Multiple | Mouse | Not Specified | Demonstrated in vivo efficacy as a single agent. | [7] |

Table 2: Efficacy of Telaglenastat Combination Therapy in Xenograft Models

| Cancer Type | Cell Line | Xenograft Model | Combination Treatment | Key Outcome | Reference |

| Renal Cell Carcinoma (RCC) | Caki-1 | Mouse | Telaglenastat (200 mg/kg BID) + Cabozantinib (1 mg/kg QD) | Significantly greater tumor growth reduction vs. either agent alone. | [1][2][11] |